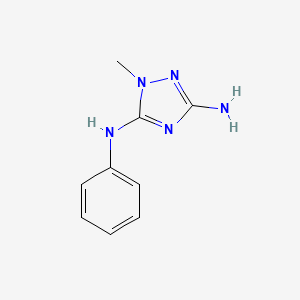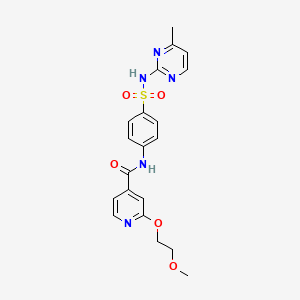
KU 0058948 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KU 0058948 hydrochloride is a potent poly ADP-ribose polymerase (PARP) inhibitor . It has an IC50 of 3.4 nM for PARP1 . In vitro, KU-0058948 activates transfected extracellular signal-regulated kinase 8 (ERK8) in cells and induces cell cycle arrest and apoptosis of primary myeloid leukemic cells . Therefore, it can potentially be used to treat myeloid leukemia and myelodysplastic syndromes .
Chemical Reactions Analysis
KU 0058948 hydrochloride is classified as a synthetic organic compound and is known to be a potent inhibitor of PARP . The specific chemical reactions involving KU 0058948 hydrochloride are not detailed in the search results.Physical And Chemical Properties Analysis
KU 0058948 hydrochloride has a molecular weight of 417.00 and a chemical formula of C21H22ClFN4O2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Ion-exchange Equilibria and Organic Solvents
The research by Grigorescu-Sabau and Spiridon (1965) in "Talanta" investigated the effects of organic solvents on the distribution coefficients of ions, including zinc, on the sulphonated polystyrene resin KU-2 in hydrochloric acid solutions. This study is relevant for understanding ion-exchange equilibria in the presence of organic solvents, which can be crucial for various chemical processes and separations (Grigorescu-Sabau & Spiridon, 1965).
DNA-binding Nuclear Autoantigen
Research by Prabhakar et al. (1990) in "The Journal of Clinical Investigation" focused on the Ku complex, a nuclear DNA-binding autoantigen comprising 70-kD and 86-kD proteins. This study demonstrated the presence of the 70-kD protein of the Ku complex in isolated plasma membranes of human cells, indicating its potential role in autoimmune responses (Prabhakar et al., 1990).
Hydro Turbines and Sediment Handling
A study by Thapa, Thapa, and Dahlhaug (2012) in "Energy" highlighted the work of Kathmandu University (KU) in researching sediment erosion in hydro turbines. This research is essential for understanding and improving the durability and efficiency of hydro turbines in sediment-rich environments (Thapa, Thapa, & Dahlhaug, 2012).
Ku Protein and DNA Binding
Blier et al. (1993) in "The Journal of Biological Chemistry" explored the DNA binding properties of the Ku protein, revealing its high affinity for DNA ends and its potential role in DNA replication and repair (Blier et al., 1993).
Xenobiotic Toxicokinetics
Landrum's 1988 study in "Aquatic Toxicology" examined the accumulation and elimination kinetics of hydrocarbons and biphenyl congeners in the amphipod Pontoporeia hoyi. The findings contribute to understanding the environmental impact and bioaccumulation of these compounds (Landrum, 1988).
Ku80 Removal in DNA Repair
A study by Postow et al. (2008) in "The Journal of Cell Biology" demonstrated the mechanism of Ku80 removal from DNA during double-strand break repair, highlighting the role of ubiquitylation in this process (Postow et al., 2008).
Monitoring of Polycyclic Aromatic Hydrocarbons
Tang, He, and Li (2014) in "Environmental Science and Pollution Research" discussed using Triolein-embedded cellulose acetate membrane (TECAM) as a passive sampler for hydrophobic organic contaminants, including polycyclic aromatic hydrocarbons in water (Tang, He, & Li, 2014).
Multiple Roles of Ku Protein
Downs and Jackson (2004) in "Nature Reviews Molecular Cell Biology" reviewed the various roles of the Ku protein, including DNA repair, telomere maintenance, transcription, and apoptosis, providing insights into its diverse functions in cellular processes (Downs & Jackson, 2004).
Magnetic Anisotropy in Amorphous Thin Films
Naili and Suran (1994) in the "Journal of Applied Physics" investigated the induced magnetic anisotropy Ku in amorphous Co-Zr-M and Co-Zr-Pt thin films, contributing to the understanding of magnetic properties in amorphous materials (Naili & Suran, 1994).
Ku Protein and Cell-Cell Contact
Fewell and Kuff (1996) in the "Journal of Cell Science" explored the intracellular redistribution of Ku protein in response to cell-cell contact and growth modulating components, providing insights into the cellular localization and function of Ku (Fewell & Kuff, 1996).
Propriétés
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROJFUSWNEBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KU 0058948 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)



![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)
![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)
![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)